molecular formula C17H20ClNO B1669198 Clophedianol CAS No. 791-35-5

Clophedianol

Cat. No. B1669198
CAS RN: 791-35-5
M. Wt: 289.8 g/mol
InChI Key: WRCHFMBCVFFYEQ-UHFFFAOYSA-N
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Description

Clophedianol is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It is a centrally-acting cough suppressant .


Synthesis Analysis

The synthesis of Clophedianol involves a Mannich reaction on o-chloroacetopheno and paraformaldehyde as well as dimethylamine hydrochloride in the presence of an acid catalyst . The reaction is performed in an organic solvent to prepare 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride .


Molecular Structure Analysis

The molecular formula of Clophedianol is C17H20ClNO . Its average mass is 289.800 Da and its monoisotopic mass is 289.123352 Da .

Scientific Research Applications

Pharmacogenomic Approach in Antiplatelet Therapy

The pharmacogenomic approach to selecting antiplatelet therapy, such as clopidogrel, in patients with acute coronary syndromes (ACS) reveals that genetic and clinical characteristics can guide therapy choice to improve clinical outcomes. This approach, incorporating genotyping for key polymorphisms (ABCB1, CYP2C192, and CYP2C1917), demonstrated a significant reduction in ischemic and bleeding events compared to standard care based only on clinical characteristics (Notarangelo et al., 2018).

Genetic Polymorphisms and Clopidogrel Response

The role of genetic polymorphisms, especially in cytochrome P-450 (CYP) enzymes, is crucial in the metabolism and effectiveness of clopidogrel. Carriers of CYP2C19 reduced-function alleles exhibit significantly lower levels of active clopidogrel metabolites and diminished platelet inhibition, leading to higher rates of adverse cardiovascular events (Mega et al., 2009).

Pharmacogenetics in Neurointerventional Procedures

In the field of pharmacogenetics, clopidogrel is a widely researched drug. Its application in neurointerventional procedures underscores the importance of understanding an individual's genetic background to predict drug efficacy and tailor therapy accordingly (Rakicevic & Nestorović, 2018).

Genetic Factors in Clopidogrel Resistance

The impact of genetic polymorphism, particularly CYP2C19 alleles, is significant in understanding clopidogrel resistance (CR) among different populations, including Asians. This understanding is pivotal in the development of personalized medicine, highlighting racial differences in drug reactions and contributing to better clinical outcomes (Akkaif et al., 2021).

Clopidogrel in Scientific Fish-Collecting

In a different application, clove oil, related to clopidogrel, is usedin scientific fish-collecting. Studies suggest that small amounts of clove oil applied during collections rarely visibly stress corals. However, the effects of clove oil on coral survivorship, growth, and reproduction at ecologically significant scales require further investigation. This highlights the importance of evaluating environmental costs and benefits of research methods in marine ecosystems (Robertson & Smith-Vaniz, 2010).

Epigenetic Regulation in Stroke Patients on Clopidogrel

Research indicates that epigenetic factors, such as differential methylation, may significantly contribute to the variability in clopidogrel response and recurrence of ischemic events in stroke patients. This discovery offers a new dimension to understanding individual responses to clopidogrel, highlighting the role of epigenetics in patient treatment and management (Gallego-Fábrega et al., 2016).

Clopidogrel and Platelet-Leukocyte Interaction

Clopidogrel inhibits platelet aggregation and platelet-leukocyte adhesion, impacting inflammatory and pro-atherothrombotic functions in leukocytes. This effect may contribute to the reduction of inflammation underlying atherosclerosis and its acute complications, demonstrating the broader implications of clopidogrel beyond its primary antiplatelet role (Evangelista et al., 2005).

Safety And Hazards

Clophedianol is used to relieve dry, irritating coughs . It should not be used when there is mucus or phlegm with the cough . It is available in Canada under the trade name Ulone, but it is not available in the United States .

properties

IUPAC Name

1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCHFMBCVFFYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

511-13-7 (hydrochloride)
Record name Clofedanol [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID4022789
Record name Chlophedianol
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Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Chlophedianol
Source Human Metabolome Database (HMDB)
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Solubility

6.21e-02 g/L
Record name Chlophedianol
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Mechanism of Action

Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain.
Record name Clofedanol
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Product Name

Chlophedianol

CAS RN

791-35-5
Record name Chlophedianol
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Record name Clofedanol [INN:BAN]
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Record name Chlophedianol
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Record name Clofedano
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Record name CHLOPHEDIANOL
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Record name Chlophedianol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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